

An In-depth Technical Guide to DOPE-mPEG MW 2000

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DOPE-mPEG, MW 2000

Cat. No.: B13716157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a versatile and widely utilized phospholipid-polyethylene glycol (PEG) conjugate in the field of drug delivery and nanomedicine. This amphiphilic molecule, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) lipid anchor and a hydrophilic methoxy-terminated PEG chain of approximately 2000 Daltons, plays a pivotal role in the formulation of liposomes and other nanoparticles. Its unique structure imparts "stealth" characteristics to nanocarriers, enabling them to evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream, and ultimately enhancing their therapeutic efficacy. This guide provides a comprehensive overview of the core properties, experimental applications, and underlying mechanisms of DOPE-mPEG 2000.

Core Properties and Specifications

DOPE-mPEG 2000 is an amphiphilic polymer with unsaturated lipid tails.^[1] This structure allows it to readily form micelles in aqueous solutions and integrate into lipid bilayers, making it an excellent material for the preparation of liposomes and other nanoparticles for drug delivery.^[1]

Table 1: Physicochemical Properties of DOPE-mPEG MW 2000

| Property | Value | Reference |
|----------------------------|--|------------------------------------|
| Molecular Weight (Average) | ~2801.5 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid or powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, dichloromethane, chloroform, acetone, and DMF. >10 mg/mL in hot water and chloroform. | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | Typically >90% or >95% | --INVALID-LINK--, --INVALID-LINK-- |
| Storage Conditions | -20°C for long-term storage (months to years) | [1] |

Role in Drug Delivery Systems

The incorporation of DOPE-mPEG 2000 into liposomal and nanoparticle formulations offers several key advantages in drug delivery:

- **Prolonged Circulation (Stealth Effect):** The hydrophilic PEG chain creates a protective layer on the surface of the nanocarrier. This "stealth" characteristic reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), leading to a significantly longer circulation half-life of the encapsulated drug.[\[2\]](#)
- **Enhanced Stability:** PEGylation improves the stability of liposomes in biological fluids, preventing their premature degradation and drug leakage.
- **Improved Drug Solubility:** The amphiphilic nature of DOPE-mPEG 2000 can aid in the solubilization of poorly water-soluble drugs within the lipid bilayer.[\[2\]](#)
- **Controlled Drug Release:** The presence of DOPE-mPEG 2000 can influence the drug release kinetics from the nanocarrier. For instance, it has been shown to reduce the pH-sensitivity of liposomes in a concentration-dependent manner.[\[3\]](#)

- **Targeted Delivery:** The terminal methoxy group of the PEG chain can be replaced with other functional groups (e.g., amine, carboxyl, maleimide) to facilitate the conjugation of targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of the therapeutic payload to diseased cells or tissues.

Experimental Protocols

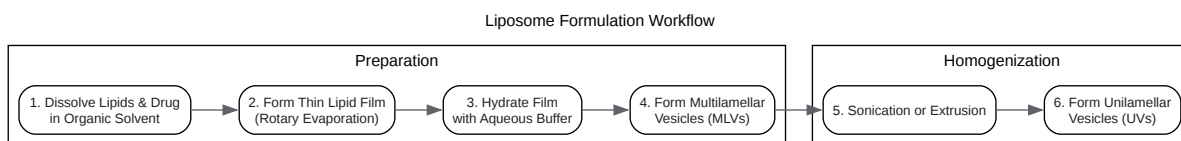
Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes incorporating DOPE-mPEG 2000.

Protocol:

- **Lipid Film Formation:**
 - Dissolve the desired lipids, including DOPE-mPEG 2000 and the active pharmaceutical ingredient (if lipid-soluble), in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
 - Further dry the film under a stream of nitrogen and then in a vacuum desiccator for several hours to remove any residual solvent.
- **Hydration:**
 - Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (T_c) of the lipids.
 - This process results in the formation of multilamellar vesicles (MLVs).
- **Size Reduction (Homogenization):**
 - To obtain unilamellar vesicles (UVs) with a uniform size distribution, the MLV suspension is typically subjected to sonication (using a probe or bath sonicator) or extrusion.

- Extrusion involves passing the MLV suspension repeatedly through polycarbonate membranes with defined pore sizes (e.g., 100 nm).



[Click to download full resolution via product page](#)

Caption: Workflow for liposome preparation using the thin-film hydration method.

Characterization of DOPE-mPEG 2000-Containing Liposomes

Table 2: Key Characterization Parameters and Methodologies

| Parameter | Method | Typical Values for PEGylated Liposomes |
|--|--|--|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV |
| Encapsulation Efficiency (%EE) | Spectrophotometry, HPLC | >75% (drug-dependent) |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Spherical vesicles |

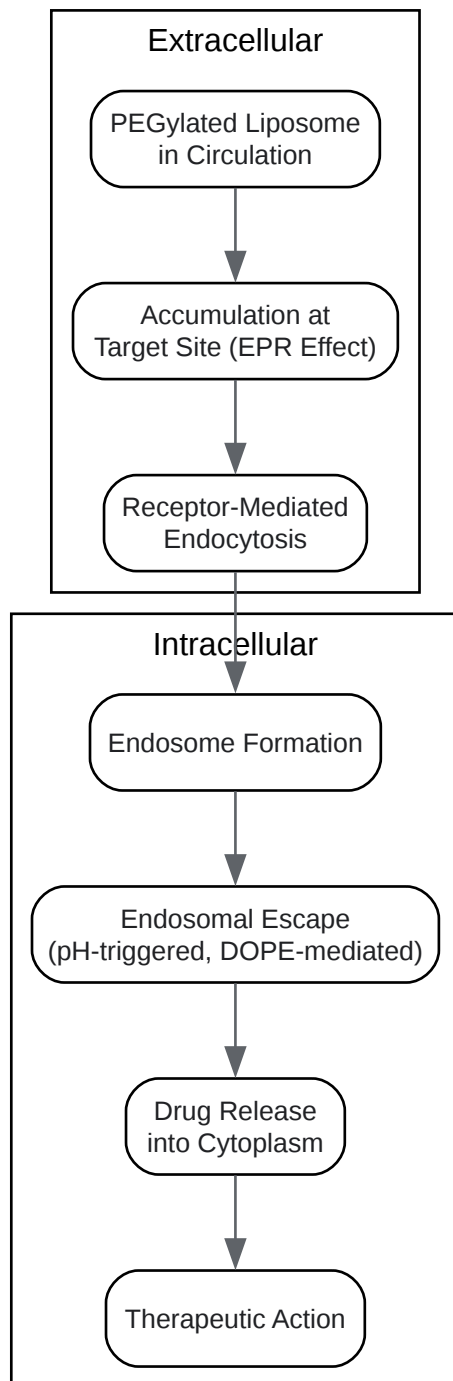
Impact on Pharmacokinetics and Cellular Interactions

The inclusion of DOPE-mPEG 2000 in nanocarriers significantly alters their pharmacokinetic profile. Studies have shown that PEGylated liposomes exhibit a prolonged half-life, reduced in vivo clearance, and improved bioavailability compared to their non-PEGylated counterparts.

Cellular Uptake and Intracellular Fate:

The "stealth" properties conferred by the PEG chains can sometimes hinder cellular internalization. However, for targeted formulations, the enhanced circulation time allows for more efficient accumulation at the target site, where receptor-mediated endocytosis can occur. The endosomal escape of the encapsulated drug is a critical step for its therapeutic action. The fusogenic properties of DOPE can facilitate this process, especially in pH-sensitive formulations that are designed to become unstable in the acidic environment of endosomes.

Cellular Uptake and Drug Release Pathway



[Click to download full resolution via product page](#)

Caption: Generalized pathway of targeted PEGylated liposome uptake and drug release.

Conclusion

DOPE-mPEG MW 2000 is a critical component in the design and development of advanced drug delivery systems. Its ability to prolong circulation, enhance stability, and provide a platform for targeted delivery makes it an invaluable tool for improving the therapeutic index of a wide range of drugs. A thorough understanding of its physicochemical properties and its impact on the in vivo behavior of nanocarriers is essential for the rational design of effective and safe nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 2. DOPE-MPEG [nanosoftpolymers.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to DOPE-mPEG MW 2000]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13716157#what-is-dope-mpeg-mw-2000]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com